5-chloro-1-Methyl-4-nitro-1H-pyrazole 5-chloro-1-Methyl-4-nitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 42098-25-9
VCID: VC2456525
InChI: InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
SMILES: CN1C(=C(C=N1)[N+](=O)[O-])Cl
Molecular Formula: C4H4ClN3O2
Molecular Weight: 161.55 g/mol

5-chloro-1-Methyl-4-nitro-1H-pyrazole

CAS No.: 42098-25-9

Cat. No.: VC2456525

Molecular Formula: C4H4ClN3O2

Molecular Weight: 161.55 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1-Methyl-4-nitro-1H-pyrazole - 42098-25-9

Specification

CAS No. 42098-25-9
Molecular Formula C4H4ClN3O2
Molecular Weight 161.55 g/mol
IUPAC Name 5-chloro-1-methyl-4-nitropyrazole
Standard InChI InChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
Standard InChI Key POXLZEWCWNUVDW-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)[N+](=O)[O-])Cl
Canonical SMILES CN1C(=C(C=N1)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Properties

5-chloro-1-methyl-4-nitro-1H-pyrazole is a substituted pyrazole derivative featuring a five-membered heterocyclic ring with two adjacent nitrogen atoms. The compound is characterized by three key functional groups: a chlorine atom at position 5, a methyl group at position 1 (attached to a nitrogen atom), and a nitro group at position 4.

Basic Identification Parameters

ParameterValue
Chemical Name5-chloro-1-methyl-4-nitro-1H-pyrazole
CAS Number42098-25-9
Molecular FormulaC₄H₄ClN₃O₂
Molecular Weight161.55 g/mol
SMILES NotationCN1C(=C(C=N1)N+[O-])Cl
InChIInChI=1S/C4H4ClN3O2/c1-7-4(5)3(2-6-7)8(9)10/h2H,1H3
InChIKeyPOXLZEWCWNUVDW-UHFFFAOYSA-N

Synonyms and Alternative Nomenclature

The compound is known by several synonymous names in chemical databases and literature:

  • 5-Chloro-1-methyl-4-nitropyrazole

  • 1H-Pyrazole, 5-chloro-1-methyl-4-nitro-

  • 5-chloro-1-Methyl-4-nitro-pyrazole

Physical and Chemical Properties

5-chloro-1-methyl-4-nitro-1H-pyrazole possesses distinct physical and chemical characteristics that define its behavior in various environments and reactions. These properties are crucial for understanding its applications and handling requirements.

Physical Properties

PropertyValue
Physical StateWhite to off-white to yellow solid
Melting Point135-137°C
Boiling Point273°C at 760 mmHg
Density1.65 g/cm³
Flash Point119°C
pKa-3.31±0.10 (Predicted)
SolubilitySoluble in organic solvents

Chemical Reactivity

The compound's reactivity is primarily determined by its functional groups:

  • The nitro group at position 4 is electron-withdrawing, making the compound susceptible to nucleophilic attack.

  • The chlorine atom at position 5 can undergo substitution reactions under appropriate conditions.

  • The nitrogen atoms in the pyrazole ring contribute to its basic character, though the electron-withdrawing nitro group reduces this basicity significantly .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly used to characterize and confirm the structure of 5-chloro-1-methyl-4-nitro-1H-pyrazole. The compound exhibits characteristic signals in both ¹H NMR and ¹³C NMR spectra, corresponding to its structural features .

Synthesis Methods

The synthesis of 5-chloro-1-methyl-4-nitro-1H-pyrazole can be achieved through several synthetic pathways, with variations in starting materials, reaction conditions, and yields.

Nitration of Chloropyrazoles

One common approach involves the nitration of 5-chloro-1-methyl-1H-pyrazole using nitrating agents such as concentrated nitric acid and sulfuric acid. This method introduces the nitro group at the 4-position of the pyrazole ring .

Applications and Uses

5-chloro-1-methyl-4-nitro-1H-pyrazole serves multiple purposes in both research and practical applications, primarily due to its unique structural features and reactivity.

Pharmaceutical Applications

This compound functions as a key intermediate in pharmaceutical synthesis, contributing to the production of compounds with potential biological activity. Its structure is valuable in the development of new drugs, particularly those targeting specific enzymes or receptors .

Agrochemical Development

In agriculture, 5-chloro-1-methyl-4-nitro-1H-pyrazole contributes to the formulation of pesticides and herbicides. The nitro and chloro groups make it a versatile building block in the synthesis of crop protection agents .

Research Tool

In chemical research, this compound serves as a model system for studying substitution patterns and electronic effects in heterocyclic chemistry. It is also utilized in research for creating novel pyrazole derivatives, which are explored for their medicinal properties .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled
H335May cause respiratory irritation

Precautionary Measures

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
SupplierProduct NumberPackagingPrice
TRCC99343050 mg$45
TRCC993430100 mg$90
TRCC993430500 mg$310

Current pricing may vary, and researchers are advised to consult with suppliers for the most up-to-date information.

Global Availability

The compound is available from various chemical suppliers worldwide, including specialty research chemical providers. Many suppliers offer custom synthesis services for larger quantities or specific purity requirements .

Related Compounds and Comparative Analysis

Understanding the relationship between 5-chloro-1-methyl-4-nitro-1H-pyrazole and structurally similar compounds provides insights into structure-activity relationships and potential applications.

Structurally Related Compounds

Several structurally related compounds exhibit similar or distinct properties:

CompoundCAS NumberKey Structural Difference
5-Chloro-3-methyl-4-nitro-1H-pyrazole6814-58-0Methyl group at position 3 instead of position 1
5-Chloro-1-methyl-4-nitroimidazole4897-25-0Imidazole ring instead of pyrazole ring
5-Chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole13551-76-3Additional phenyl group at position 1

Structure-Activity Relationships

The positioning of substituents on the pyrazole ring significantly influences the compound's reactivity and biological activity. For instance, the presence of a nitro group at position 4 enhances the electrophilicity of the compound, while the chlorine atom at position 5 provides a site for further functionalization .

Research Findings and Future Directions

Recent research involving 5-chloro-1-methyl-4-nitro-1H-pyrazole has focused on its potential as a building block for more complex structures with specific biological activities.

Pyrazole Derivatives as Biological Agents

Derivatives of pyrazoles, including those based on 5-chloro-1-methyl-4-nitro-1H-pyrazole, have been investigated for various biological activities:

  • Antimicrobial properties against bacterial strains

  • Potential anticancer activity through interaction with specific cellular targets

  • Anti-inflammatory effects through enzyme inhibition mechanisms

Future Research Directions

Future research may focus on:

  • Development of more efficient synthetic routes with higher yields

  • Exploration of green chemistry approaches to minimize environmental impact

  • Structure modification to enhance specific biological activities

  • Investigation of new applications in materials science and catalysis

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